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Compound of Interest

Compound Name: Vinylcyclopentane

Cat. No.: B1346689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for

vinylcyclopentane, with a focus on its enthalpy of formation. The information presented is

collated from key experimental studies and provides a basis for understanding the energetic

properties of this cyclic alkene. This document is intended for researchers, scientists, and

professionals in drug development and related fields who require accurate thermochemical

data for modeling and process design.

Quantitative Thermochemical Data
The experimentally determined thermochemical data for vinylcyclopentane are summarized in

the tables below. These values are crucial for chemical process design, reaction modeling, and

understanding the stability of the molecule.

Table 1: Enthalpy of Formation and Combustion of
Vinylcyclopentane (Liquid Phase)
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Thermochemical
Quantity

Value (kJ/mol) Method Reference

Enthalpy of Formation

(ΔfH°liquid)
-34.8 ± 1.1

Combustion

Calorimetry (Ccb)

Labbauf and Rossini,

1961[1]; Reanalyzed

by Cox and Pilcher,

1970[1]

Enthalpy of

Combustion

(ΔcH°liquid)

-4434.7 ± 1.0
Combustion

Calorimetry (Ccb)

Labbauf and Rossini,

1961[1]; Reanalyzed

by Cox and Pilcher,

1970[1]

Note: The original value for the enthalpy of formation reported by Labbauf and Rossini was

-33.5 ± 1.1 kJ/mol, and for the enthalpy of combustion was -4436.2 ± 1.0 kJ/mol. The values

presented here are the reanalyzed data by Cox and Pilcher.[1]

Table 2: Enthalpy of Hydrogenation of
Vinylcyclopentane

Reaction
Enthalpy of
Reaction
(ΔrH°) (kJ/mol)

Method Solvent Reference

Vinylcyclopentan

e (l) + H2 (g) →

Ethylcyclopentan

e (l)

-119. ± 0.8

Catalytic

Hydrogenation

Calorimetry

(Chyd)

Hydrocarbon

Rogers and

McLafferty,

1971[2]

Experimental Protocols
A thorough understanding of the experimental methodologies is paramount for assessing the

quality and reliability of the thermochemical data. The following sections detail the protocols

employed in the key studies cited.

Combustion Calorimetry (Labbauf and Rossini, 1961)
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The enthalpy of combustion of vinylcyclopentane was determined using a bomb calorimeter.

While the full experimental details from the original publication are not readily available, the

general procedure for determining the heat of combustion of liquid hydrocarbons involves the

following steps:

Sample Preparation: A precisely weighed sample of high-purity vinylcyclopentane is placed

in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a

"bomb."

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen,

typically to around 30 atmospheres. A small, known amount of water is usually added to the

bomb to ensure that all water formed during combustion is in the liquid state.

Calorimeter Setup: The bomb is placed in a calorimeter, which is a container of a known

mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature

distribution and a high-precision thermometer to monitor the temperature change. The entire

assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

Ignition and Measurement: The sample is ignited by passing an electric current through a

fuse wire. The heat released by the combustion of the sample and the fuse wire raises the

temperature of the bomb, the water, and the calorimeter components. The temperature

change is carefully recorded until it reaches a maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter system (the "energy equivalent") is

determined by burning a standard substance with a precisely known heat of combustion,

such as benzoic acid. The heat of combustion of the vinylcyclopentane sample is then

calculated from the observed temperature rise and the energy equivalent of the calorimeter.

Corrections: Several corrections are applied to the raw data to obtain the standard enthalpy

of combustion. These include corrections for the heat of combustion of the fuse wire, the

formation of nitric acid from residual nitrogen in the bomb, and the "Washburn corrections"

which account for the deviation of the reactants and products from their standard states.

The standard enthalpy of formation is then calculated from the standard enthalpy of

combustion using Hess's Law, along with the known standard enthalpies of formation of the

combustion products, carbon dioxide (CO2) and water (H2O).
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Hydrogenation Calorimetry (Rogers and McLafferty,
1971)
The enthalpy of hydrogenation of vinylcyclopentane was measured using a newly designed

hydrogen calorimeter. The key features of the experimental protocol are as follows:

Calorimeter Design: The experiment utilized a calorimeter specifically designed for

measuring the heat of hydrogenation of small liquid samples.

Catalyst and Solvent: The hydrogenation reaction was carried out in a hydrocarbon solvent

using a catalyst, which is essential for the reaction to proceed at a measurable rate under

mild conditions.

Reaction Procedure: A known amount of vinylcyclopentane was introduced into the

calorimeter containing the solvent and the catalyst. The system was then saturated with

hydrogen gas. The hydrogenation reaction was initiated, and the heat evolved was

measured by monitoring the temperature change of the calorimeter system.

Calculation of Enthalpy of Hydrogenation: The enthalpy of hydrogenation was determined

from the measured heat evolved and the number of moles of vinylcyclopentane that

reacted.

Computational Thermochemistry
In addition to experimental methods, computational quantum chemistry provides a powerful

tool for predicting the enthalpy of formation of molecules. While specific computational studies

on vinylcyclopentane are not widely reported, modern computational methods can be applied

to calculate its thermochemical properties with high accuracy.

Commonly used methods include:

Ab initio methods: High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) and

Complete Basis Set (CBS) methods, can provide highly accurate enthalpies of formation,

often approaching "chemical accuracy" (typically within 1-2 kcal/mol or 4-8 kJ/mol of

experimental values).
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Density Functional Theory (DFT): DFT methods, particularly with modern functionals, offer a

good balance between computational cost and accuracy for calculating thermochemical

properties of organic molecules.

These computational approaches typically involve calculating the total electronic energy of the

molecule and then using this information in conjunction with experimental or calculated

enthalpies of formation of reference compounds to derive the enthalpy of formation of the

target molecule through isodesmic or other balanced reactions.

Visualizations
Relationship between Enthalpy of Combustion and
Formation
The relationship between the standard enthalpy of combustion (ΔcH°) and the standard

enthalpy of formation (ΔfH°) of vinylcyclopentane can be visualized using a thermodynamic

cycle based on Hess's Law. The diagram below illustrates this relationship.

C₇H₁₂ (l) + 10 O₂ (g)

7 CO₂ (g) + 6 H₂O (l)

 ΔcH°(Vinylcyclopentane) = -4434.7 kJ/mol

7 C (s, graphite) + 6 H₂ (g)

 ΔfH°(Vinylcyclopentane) = -34.8 kJ/mol

 7 * ΔfH°(CO₂) + 6 * ΔfH°(H₂O)
= 7(-393.5) + 6(-285.8) kJ/mol

Click to download full resolution via product page

Caption: Thermodynamic cycle illustrating Hess's Law for the combustion of

vinylcyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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